molecular formula C21H21FN4O2 B10989814 (6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B10989814
M. Wt: 380.4 g/mol
InChI Key: VNVZWWXFDXYKOI-UHFFFAOYSA-N
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Description

“(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone” is a complex organic compound with an intriguing structure. Let’s break it down:

  • Quinoline Moiety: : The core structure contains a quinoline ring system, which is a heterocyclic aromatic compound. Quinolines have diverse biological activities and are found in various natural products and synthetic drugs .

  • Functional Groups:

      6-Fluoro: A fluorine atom is attached to the sixth position of the quinoline ring.

      4-Hydroxy: A hydroxyl group is present at the fourth position of the quinoline ring.

      Piperazine: A piperazine ring (a six-membered heterocycle containing two nitrogen atoms) is connected to the quinoline via an ethyl linker.

      Pyridine: The pyridine ring is attached to the piperazine nitrogen.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative transformations of the quinoline or piperazine moieties.

    Reduction: Reduction of functional groups (e.g., carbonyl reduction).

    Substitution: Substitution reactions at different positions (e.g., fluorination, alkylation). Common reagents and conditions would depend on the specific reaction type.

Scientific Research Applications

Research on this compound could span multiple fields:

    Medicine: Investigating its potential as a drug candidate due to its unique structure.

    Chemistry: Studying its reactivity and designing related derivatives.

    Biology: Exploring its interactions with biological targets.

    Industry: Considering applications in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways. Further studies would be needed to elucidate these details.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, we can compare this compound to other quinoline-based molecules. Its distinct features may set it apart from related structures.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

6-fluoro-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H21FN4O2/c22-16-1-2-19-17(13-16)20(27)18(14-24-19)21(28)26-11-9-25(10-12-26)8-5-15-3-6-23-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,24,27)

InChI Key

VNVZWWXFDXYKOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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